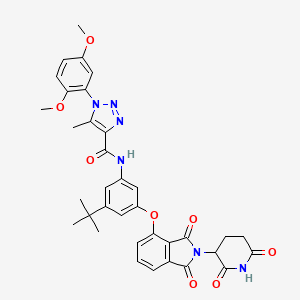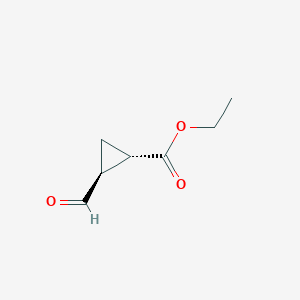
4-Chloro-1,1-dimethylpiperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine is a chemical compound with the molecular formula C7H12ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position and two methyl groups at the 1st position of the tetrahydropyridine ring.
Métodos De Preparación
The synthesis of 4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine involves several steps. One common method includes the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired compound .
Análisis De Reacciones Químicas
4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: This compound is explored for its potential therapeutic properties, including its role in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine can be compared with other similar compounds, such as:
1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Chloro-3,4,5,6-tetrahydro-2h-pyridine: Lacks the methyl groups, affecting its chemical properties and uses.
4-Chloro-1-methyl-3,4,5,6-tetrahydro-2h-pyridine: Has only one methyl group, leading to variations in its behavior in chemical reactions
These comparisons highlight the unique structural features and reactivity of 4-Chloro-1,1-dimethyl-3,4,5,6-tetrahydro-2h-pyridine, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
32560-36-4 |
|---|---|
Fórmula molecular |
C7H15ClIN |
Peso molecular |
275.56 g/mol |
Nombre IUPAC |
4-chloro-1,1-dimethylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C7H15ClN.HI/c1-9(2)5-3-7(8)4-6-9;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
PRLOYLQQNQZLFT-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC(CC1)Cl)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine](/img/structure/B14013976.png)
![methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate](/img/structure/B14013982.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)






![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)


